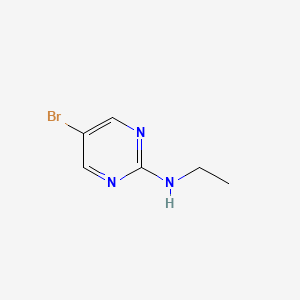

5-Bromo-N-ethylpyrimidin-2-amine

Description

Contextualization of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in heterocyclic chemistry. nih.govgsconlinepress.com Its derivatives are ubiquitous in nature, forming the core structure of the nucleobases uracil (B121893), thymine, and cytosine, which are essential components of nucleic acids. gsconlinepress.com Beyond their biological significance, pyrimidine derivatives have garnered immense interest from medicinal and organic chemists due to their wide-ranging pharmacological activities. nih.govtandfonline.com The pyrimidine ring system is a privileged structure in drug discovery, with numerous approved drugs incorporating this motif for the treatment of various diseases, including cancer, and viral and bacterial infections. nih.govnih.gov The versatility of the pyrimidine scaffold allows for structural modifications at multiple positions (2, 4, 5, and 6), enabling the fine-tuning of physicochemical properties and biological activity. nih.gov

Significance of Halogenated Pyrimidines and Substituted Aminopyrimidines

The introduction of a halogen atom, such as bromine, onto the pyrimidine ring significantly influences the molecule's electronic properties and reactivity. Halogenated pyrimidines are crucial intermediates in organic synthesis, particularly in cross-coupling reactions, where the halogen acts as a leaving group to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.org This reactivity is instrumental in building molecular complexity. Furthermore, halogenation can enhance the biological activity of a compound by increasing its lipophilicity, which can improve its ability to cross cell membranes and interact with biological targets. tutorchase.com Halogen atoms can also participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a drug to its target receptor. tutorchase.com

Substituted aminopyrimidines are another class of pyrimidine derivatives with profound importance in medicinal chemistry. nih.govmdpi.com The amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. nih.gov The 2-aminopyrimidine (B69317) moiety, in particular, is a key feature in several successful drugs. mdpi.com The combination of a halogen and a substituted amino group on the pyrimidine ring, as seen in 5-Bromo-N-ethylpyrimidin-2-amine, creates a molecule with dual functionality, ripe for further chemical exploration.

Research Trajectories for this compound Analogues and Related Structures

Research involving analogues of this compound is focused on leveraging its chemical reactivity to synthesize novel compounds with potential therapeutic applications. The bromine atom at the 5-position serves as a handle for introducing a wide variety of substituents via cross-coupling reactions. This allows for the creation of diverse chemical libraries to screen for biological activity.

For instance, the synthesis of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinones has been explored for their potential as interferon inducers with antiviral properties. nih.gov In these studies, the bromo-substituted pyrimidinone serves as a key intermediate. nih.gov Similarly, research into other substituted aminopyrimidines has identified compounds with antioxidant and β-glucuronidase inhibitory activity. nih.govmdpi.com

The general synthetic strategy often involves the initial synthesis of a functionalized pyrimidine core, followed by late-stage modifications. For example, a common route to related compounds involves the bromination of a pyrimidine ring, which can then undergo further reactions. nih.gov The ethylamino group at the 2-position can also be modified or may play a crucial role in the biological activity of the final product. The exploration of different substituents at both the 5-position (by replacing the bromine) and the 2-position (by modifying the ethylamino group) represents a key direction in the ongoing research of this class of compounds.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C6H8BrN3 |

| Molecular Weight | 202.05 g/mol |

| CAS Number | 149759-33-3 |

| Appearance | White to off-white solid |

| Melting Point | 105-107 °C |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents like methanol (B129727) and dichloromethane |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-ethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-2-8-6-9-3-5(7)4-10-6/h3-4H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUFIYOWZJZHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675146 | |

| Record name | 5-Bromo-N-ethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4214-67-9 | |

| Record name | 5-Bromo-N-ethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 5 Bromo N Ethylpyrimidin 2 Amine

Strategic Approaches to Bromopyrimidine Scaffold Construction

The initial and critical phase in synthesizing the target compound is the formation of the 5-bromopyrimidine (B23866) scaffold. This is typically achieved through electrophilic bromination of a pyrimidine (B1678525) ring or by building the ring from acyclic precursors already containing the bromine atom.

Direct Bromination Reactions (e.g., N-Bromosuccinimide)

Direct bromination of a pre-existing pyrimidine ring is a common and effective strategy. The reactivity of the pyrimidine ring towards electrophiles is influenced by the substituents present. For the synthesis of 5-bromo-N-ethylpyrimidin-2-amine, this would ideally involve the bromination of N-ethylpyrimidin-2-amine. The amino group at the 2-position is an activating group, directing electrophilic substitution to the 5-position.

N-Bromosuccinimide (NBS) is a widely used reagent for such transformations due to its mild nature and selectivity. masterorganicchemistry.comwikipedia.org The reaction is typically carried out in a suitable solvent, such as acetonitrile or dichloromethane. chemicalbook.comgoogle.com For instance, the synthesis of 2-amino-5-bromopyrimidine (B17363) has been achieved with a high yield of 97% by reacting 2-aminopyrimidine (B69317) with NBS in acetonitrile at room temperature. chemicalbook.com This method's success relies on the precise control of reaction conditions to prevent over-bromination or other side reactions. The Wohl-Ziegler reaction describes the allylic and benzylic bromination using NBS with a radical initiator. wikipedia.org Electron-rich aromatic compounds, including various aromatic heterocycles, can also be brominated using NBS. wikipedia.org

| Reagent | Substrate | Solvent | Conditions | Yield |

| N-Bromosuccinimide (NBS) | 2-Aminopyrimidine | Acetonitrile | Ice-cooling, then room temp, dark, overnight | 97% chemicalbook.com |

| N-Bromosuccinimide (NBS) | 2-Amino-4-chloropyridine | Dichloromethane | 0 °C, 30 minutes | 87% google.com |

Halogenation of Pyrimidine Precursors

An alternative to direct bromination of the substituted amine is the halogenation of a more fundamental pyrimidine precursor, followed by the introduction of the ethylamine (B1201723) group. This approach often involves harsher conditions but can be effective. For example, 5-bromopyrimidine itself can be synthesized by reacting the hydrogen halide addition salt of pyrimidine with bromine in an inert organic solvent like nitrobenzene or o-dichlorobenzene at elevated temperatures (125-135°C), yielding the product in 71-84% yield. google.com

Another route involves the construction of the brominated pyrimidine ring from acyclic precursors. A one-step reaction using 2-bromomalonaldehyde (B19672) and an amidine compound can produce 5-bromo-2-substituted pyrimidines. google.com This method is advantageous for its simplicity and efficiency. google.com

Introduction of the N-Ethylamine Moiety onto the Pyrimidine Core

Once the 5-bromopyrimidine scaffold is in place, the next key step is the introduction of the N-ethylamine group at the 2-position.

Amination Reactions (e.g., Nucleophilic Substitution with Ethanamine)

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing the ethylamine group. This involves reacting a pyrimidine ring bearing a suitable leaving group at the 2-position (such as a halogen) with ethylamine. For example, if starting with 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine, the greater reactivity of the halogen at the 2-position (and 4/6 positions) allows for selective substitution by an amine.

The reaction of 3-bromo-4-nitropyridine with various amines has been studied, demonstrating the feasibility of nucleophilic substitution on halogenated pyridine rings, which are structurally related to pyrimidines. clockss.org While direct substitution on 5-bromopyrimidines by amines can be challenging and may require drastic conditions, the presence of other activating groups can facilitate the reaction. The use of palladium catalysts, as in the Buchwald-Hartwig amination, provides a powerful and versatile method for forming C-N bonds between aryl halides and amines, which can be applied to pyrimidine systems. mdpi.com

Alternative Alkylation Pathways on Aminopyrimidines

An alternative strategy is to start with 2-amino-5-bromopyrimidine and introduce the ethyl group onto the amino nitrogen. This can be achieved through direct alkylation using an ethylating agent like ethyl iodide or ethyl bromide. However, a significant challenge with this method is controlling the extent of alkylation. The primary amine product is itself a nucleophile and can react further with the ethylating agent to produce a secondary amine (diethylamino) and even a quaternary ammonium salt, leading to a mixture of products. chemguide.co.uk Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the desired mono-ethylated product.

Multi-Step Synthesis Pathways from Established Precursors

A common and logical sequence involves:

Bromination : Start with a readily available pyrimidine derivative, such as 2-aminopyrimidine, and perform a regioselective bromination at the 5-position using NBS. chemicalbook.com This yields 2-amino-5-bromopyrimidine, a versatile intermediate. sigmaaldrich.com

Alkylation : Subsequently, perform a controlled N-alkylation on 2-amino-5-bromopyrimidine to introduce the ethyl group.

Alternatively, another pathway could be:

Alkylation : Begin with 2-aminopyrimidine and introduce the N-ethyl group first.

Bromination : Brominate the resulting N-ethylpyrimidin-2-amine at the 5-position.

The selection between these routes depends on the relative ease and selectivity of each step. The first route is often preferred as the bromination of 2-aminopyrimidine is a high-yielding and well-established reaction. chemicalbook.com The subsequent alkylation step, while potentially problematic due to over-alkylation, can be optimized. This strategic, step-wise approach allows for purification of intermediates, ultimately leading to a purer final product. syrris.jp

Sequential Functionalization Strategies

Sequential functionalization is a cornerstone of synthetic organic chemistry, allowing for the controlled introduction of different groups onto a molecular scaffold. For this compound, the order of introducing the ethylamino group and the bromine atom is a key consideration.

One common pathway begins with the bromination of a pre-existing 2-aminopyrimidine derivative. For instance, starting with 2-aminopyrimidine, an electrophilic brominating agent such as N-Bromosuccinimide (NBS) can be used to install the bromine atom at the electron-rich C-5 position. The subsequent step involves the N-alkylation of the 2-amino group with an ethylating agent like ethyl iodide or diethyl sulfate. This step may require a base to deprotonate the amine, facilitating the nucleophilic attack.

Alternatively, the synthesis can commence with the N-ethylation of 2-aminopyrimidine, followed by bromination. The choice between these sequences often depends on the relative reactivity of the positions and the influence of the substituents on the pyrimidine ring's electronic properties. The presence of the amino group strongly activates the ring towards electrophilic substitution, making the C-5 position particularly susceptible to bromination.

A plausible synthetic sequence is outlined below:

| Step | Reactant | Reagent(s) | Product | Purpose |

| 1 | 2-Aminopyrimidine | N-Bromosuccinimide (NBS), Solvent (e.g., CH2Cl2) | 2-Amino-5-bromopyrimidine | Regioselective bromination at the C-5 position. |

| 2 | 2-Amino-5-bromopyrimidine | Ethyl iodide (CH3CH2I), Base (e.g., NaH), Solvent (e.g., DMF) | This compound | Nucleophilic substitution to introduce the ethyl group onto the amine. |

Application of Protective Group Chemistry

In multi-step syntheses, protecting groups are frequently employed to temporarily mask a reactive functional group, preventing it from participating in a chemical reaction while another part of the molecule is being modified. organic-chemistry.orgchemistrytalk.org The conditions for adding and removing the protecting group must be chosen carefully to avoid interfering with other functionalities in the molecule. organic-chemistry.org

In the synthesis of this compound and its derivatives, the exocyclic amino group can be protected to prevent side reactions such as over-alkylation. For example, the 2-amino group could be protected as a carbamate, such as a tert-butyloxycarbonyl (BOC) group. chemistrytalk.org This strategy is particularly useful if other reactive sites are present or if harsh conditions are required for subsequent steps.

A general strategy involving a protecting group is as follows:

Protection: The amino group of 2-amino-5-bromopyrimidine is reacted with an agent like di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected intermediate.

Modification: Another part of the molecule is modified. For example, if the target molecule required a modification sensitive to a free NH group, this would be the stage for that reaction.

Deprotection: The BOC group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to regenerate the free amine. tandfonline.com

While a simple two-step synthesis of this compound itself may not always necessitate a protecting group, this strategy becomes vital when it is used as a building block for more complex structures where subsequent reactions could be compromised by the presence of the N-H bond. Orthogonal protecting group strategies, where different groups can be removed under distinct conditions, allow for selective deprotection and reaction at specific sites. organic-chemistry.org

Catalytic Methodologies in this compound Synthesis

Transition metal-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they play a significant role in the functionalization of heterocyclic compounds like pyrimidines. researchgate.netresearchgate.net The bromine atom at the C-5 position of this compound serves as an excellent handle for such transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling for Aryl/Heteroaryl Functionalization)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for creating C-C bonds. mdpi.com The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is particularly effective for the functionalization of 5-bromopyrimidines. mdpi.comlibretexts.org This reaction allows for the introduction of a wide array of aryl or heteroaryl substituents at the C-5 position, a common strategy in medicinal chemistry.

The general mechanism involves three key steps: oxidative addition of the bromopyrimidine to a Pd(0) catalyst, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The reaction of 5-bromopyrimidine with various arylboronic acids has been shown to proceed efficiently in the presence of a palladium catalyst and a base. researchgate.net

| Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Phenyl-N-ethylpyrimidin-2-amine |

| 2-Thienylboronic acid | Pd(OAc)₂ / PCy₃ | K₂CO₃ | DMF | 5-(Thiophen-2-yl)-N-ethylpyrimidin-2-amine |

| Pyridine-3-boronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | 5-(Pyridin-3-yl)-N-ethylpyrimidin-2-amine |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 5-(4-Methoxyphenyl)-N-ethylpyrimidin-2-amine |

This table presents representative examples based on typical Suzuki-Miyaura reaction conditions for similar substrates. mdpi.comresearchgate.net

Nickel-Catalyzed Reactions and Selectivity

Nickel catalysis has emerged as a powerful and more economical alternative to palladium for many cross-coupling reactions. nih.gov Nickel catalysts can facilitate a range of transformations, including Suzuki-Miyaura couplings and C-N bond-forming reactions (aminations). acs.orgacs.org The use of nickel is particularly advantageous due to its lower cost and unique reactivity profile, which can sometimes offer different selectivity or reactivity compared to palladium. nih.gov

For instance, a nickel-catalyzed Suzuki-Miyaura coupling of 5-bromopyrimidine with heterocyclic boronic acids has been developed as an effective method for creating C-C bonds, even in "green" alcohol solvents. acs.org Furthermore, modern nickel catalysts can perform challenging aminations of heteroaryl bromides, providing a direct route to introduce new amine functionalities. acs.org

| Reaction Type | Coupling Partner | Catalyst System | Conditions | Product Type |

| Suzuki-Miyaura | 3-Furylboronic acid | NiCl₂(dppf) | Base (K₃PO₄), Solvent (t-AmylOH) | 5-(Furan-3-yl)-N-ethylpyrimidin-2-amine acs.org |

| Amination | Piperidine | Ni(⁴⁻tBu stb)₃ / Zn | Base (DABCO), Solvent (DMA) | 5-(Piperidin-1-yl)-N-ethylpyrimidin-2-amine acs.org |

| Thioetherification | Thiophenol | NiBr₂·3H₂O | Visible light, Brønsted acid (HBr) | 5-(Phenylthio)-N-ethylpyrimidin-2-amine uni-regensburg.de |

This table illustrates potential applications of nickel catalysis based on reported methodologies for similar substrates.

Other Transition Metal-Mediated Transformations

Beyond palladium and nickel, other transition metals are also utilized in the synthesis and functionalization of pyrimidine derivatives. Copper-catalyzed reactions, such as the Ullmann condensation, have historically been used for the formation of C-N, C-O, and C-S bonds with aryl halides. These methods can be applied to functionalize the C-5 position of the pyrimidine ring.

More recent advancements have focused on other metals like iron, cobalt, and rhodium for various transformations, including C-H activation. thieme-connect.denih.gov C-H functionalization is a particularly attractive strategy as it allows for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, bypassing the need for a pre-installed halide "handle." While direct C-H functionalization of the pyrimidine ring is complex, it represents a frontier in heterocyclic chemistry with the potential to streamline synthetic routes significantly. thieme-connect.de

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. kuey.netresearchgate.net The synthesis of pyrimidine derivatives is increasingly being adapted to incorporate these principles, focusing on aspects like solvent choice, energy efficiency, and waste reduction. rasayanjournal.co.innih.gov

Sustainable approaches to the synthesis of this compound and its derivatives include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase yields, and sometimes alter reaction selectivity compared to conventional heating. rasayanjournal.co.inkuey.net Palladium-catalyzed couplings, for example, are often accelerated under microwave conditions. researchgate.net

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with more environmentally benign alternatives like water, ethanol, or ionic liquids is a key goal of green chemistry. kuey.netrasayanjournal.co.in Nickel-catalyzed Suzuki couplings have been successfully performed in alcohol solvents. acs.org

Catalyst Efficiency and Recyclability: Developing highly active catalysts that can be used at low loadings minimizes metal contamination in the final product and reduces cost. The use of heterogeneous or recyclable catalysts further enhances the sustainability of the process. kuey.netresearchgate.net

Atom Economy and Waste Reduction: Synthetic routes are designed to maximize the incorporation of reactant atoms into the final product, minimizing waste. Metrics like the Environmental Factor (E-factor), which measures the mass of waste per mass of product, are used to evaluate the environmental impact of a process. kuey.net

| Parameter | Traditional Route | Green Chemistry Route |

| Heating Method | Conventional oil bath heating (hours) | Microwave irradiation (minutes) researchgate.netrasayanjournal.co.in |

| Solvent | DMF, Toluene, Dioxane | Water, Ethanol, or solvent-free conditions acs.orgkuey.netrasayanjournal.co.in |

| Catalyst | High loading, single-use catalyst | Low loading, recyclable heterogeneous catalyst kuey.net |

| Energy Consumption | High | Low kuey.net |

| Waste Generation (E-factor) | Higher | Lower kuey.net |

This table provides a comparative overview of traditional versus green chemistry approaches applicable to pyrimidine synthesis.

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable. kuey.netresearchgate.net

Chemical Reactivity and Derivatization of 5 Bromo N Ethylpyrimidin 2 Amine

Transformations Involving the C-5 Bromo-Substituent

The bromine atom at the C-5 position of the pyrimidine (B1678525) ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. Its reactivity is influenced by the electron-deficient nature of the pyrimidine ring.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the bromine atom. youtube.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

While the reactivity order for halogens in many SNAr reactions is F > Cl ≈ Br > I, this can vary depending on the specific substrate and reaction conditions. nih.gov For bromo-substituted pyrimidines, the bromine atom serves as a good leaving group, allowing for its displacement by a variety of nucleophiles such as amines, alkoxides, and thiolates. The presence of the activating N-ethylamino group can further influence the regioselectivity and rate of these substitutions.

Table 1: General Nucleophilic Aromatic Substitution (SNAr) of 5-Bromo-N-ethylpyrimidin-2-amine

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

|---|---|---|

| Amine (R₂NH) | Heat, optional base | 5-(Dialkylamino)-N-ethylpyrimidin-2-amine |

| Alcohol (ROH) | Strong base (e.g., NaH) | 5-(Alkoxy)-N-ethylpyrimidin-2-amine |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C-5 position of this compound. These reactions offer a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds by coupling the bromo-pyrimidine with an organoboron compound, typically a boronic acid or ester. nih.gov The reaction is catalyzed by a palladium(0) complex in the presence of a base. nih.govresearchgate.net This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-5 position. The reaction with 5-bromo-2-methylpyridin-3-amine (B1289001), a close structural analog, demonstrates the feasibility and utility of this approach for creating novel biaryl structures. nih.govresearchgate.net

Sonogashira Coupling The Sonogashira coupling enables the formation of a carbon-carbon bond between the C-5 position and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium catalyst, a copper(I) cocatalyst, and an amine base. scirp.org Pyridine and pyrimidine derivatives have been shown to be effective substrates in Sonogashira couplings, leading to the synthesis of various alkynyl-substituted heterocycles. wikipedia.orgscirp.orgresearchgate.net This reaction is valuable for constructing rigid molecular scaffolds and for introducing handles for further transformations like click chemistry. researchgate.net

Buchwald-Hartwig Amination The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.orgyoutube.com This reaction couples the C-5 bromo position with a primary or secondary amine. The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for achieving high efficiency and broad substrate scope. youtube.com This method provides a direct route to 5-amino-substituted N-ethylpyrimidin-2-amines, which are challenging to synthesize via traditional SNAr methods. The reaction is applicable to a wide range of aryl and heteroaryl halides. chemspider.comnih.gov

Table 2: Cross-Coupling Reactions at the C-5 Position

| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Product |

|---|---|---|---|---|

| Suzuki-Miyaura nih.gov | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₃PO₄, Na₂CO₃ | 5-Aryl-N-ethylpyrimidin-2-amine |

| Sonogashira scirp.org | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | 5-Alkynyl-N-ethylpyrimidin-2-amine |

The bromine atom at the C-5 position can be removed and replaced with a hydrogen atom through reductive debromination. This transformation can be achieved using several methods. Catalytic hydrogenation, typically employing a palladium on carbon catalyst (Pd/C) with hydrogen gas, is a common and efficient method. Alternatively, reduction can be performed using metal/acid combinations (e.g., Zn/acetic acid) or hydride reagents in the presence of a transition metal catalyst. The product of this reaction is N-ethylpyrimidin-2-amine, providing access to the unsubstituted pyrimidine core.

Reactions at the N-Ethylamine Functional Group

The N-ethylamino group contains a reactive secondary amine that can participate in various chemical transformations, including alkylation, acylation, and cyclization reactions.

The secondary amine of the N-ethylamino moiety is nucleophilic and can be readily functionalized.

Acylation: The amine can be acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, reaction with acetic anhydride (B1165640) would yield N-(5-bromo-pyrimidin-2-yl)-N-ethylacetamide. nih.gov This reaction is useful for installing protecting groups or for modulating the electronic properties of the molecule. mdpi.com

Alkylation: N-alkylation can be achieved by treating the compound with an alkyl halide in the presence of a base. This reaction converts the secondary amine into a tertiary amine, such as 5-bromo-N,N-diethylpyrimidin-2-amine. chemscene.com

Table 3: Functionalization of the N-Ethylamine Group

| Reaction Type | Reagent | Base | Product |

|---|---|---|---|

| Acylation | Acyl Chloride (RCOCl) | Pyridine, Et₃N | N-(5-bromopyrimidin-2-yl)-N-ethylamide |

| Acylation | Acid Anhydride ((RCO)₂O) | Pyridine, Et₃N | N-(5-bromopyrimidin-2-yl)-N-ethylamide |

The 2-(N-ethylamino) group, in conjunction with the adjacent ring nitrogen (N-1), can participate in condensation and cyclization reactions to form fused heterocyclic systems. Reaction with 1,1-dicarbonyl electrophiles or their equivalents can lead to the formation of bicyclic structures. For example, condensation with reagents like N,N-dimethylformamide dimethyl acetal (B89532) can lead to the formation of an intermediate that can be cyclized to afford fused pyrimidines, such as imidazo[1,2-a]pyrimidines. The synthesis of related triazolo[1,5-a]pyridines from 2-aminopyridine (B139424) precursors highlights the potential for such cyclization strategies. google.com These reactions are valuable for the construction of complex, nitrogen-rich heterocyclic frameworks.

Modifications of the Pyrimidine Heterocycle

The pyrimidine ring in this compound possesses two unsubstituted carbon atoms at the C4 and C6 positions, which are susceptible to chemical modification. Additionally, the inherent strain and electronic nature of the pyrimidine ring can, under certain conditions, lead to ring-opening or rearrangement reactions, providing pathways to novel molecular scaffolds.

Functionalization at Unsubstituted Ring Positions

The C4 and C6 positions of the pyrimidine ring are primary sites for introducing additional functional groups. This can be achieved through various synthetic strategies, most notably through metal-catalyzed cross-coupling reactions and directed metallation followed by electrophilic quench.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are limited, analogous reactions on similar substrates provide insight into its potential reactivity. For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been successfully demonstrated, suggesting that the bromine at the C5 position of this compound can be effectively coupled with a range of boronic acids to introduce aryl or heteroaryl substituents. nih.govnih.gov Similarly, the Sonogashira coupling, which forms carbon-carbon bonds between a halide and a terminal alkyne, has been reported for bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines, indicating a feasible pathway for the alkynylation of this compound. ucl.ac.uk The Buchwald-Hartwig amination offers a route to introduce new amino groups, and its application has been shown for various aryl halides, including 2-bromopyridines. nih.govnih.gov

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for the Derivatization of this compound (Based on Analogous Systems)

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

| Suzuki Coupling | This compound, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-Aryl-N-ethylpyrimidin-2-amine | nih.govnih.gov |

| Sonogashira Coupling | This compound, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-N-ethylpyrimidin-2-amine | ucl.ac.uk |

| Buchwald-Hartwig Amination | This compound, Amine | Pd catalyst, Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | 5-(Substituted amino)-N-ethylpyrimidin-2-amine | nih.govnih.gov |

Beyond leveraging the existing bromo-substituent, the C4 and C6 positions can be functionalized through directed lithiation. A study on 2-amino-6-methyl-4(3H)-pyrimidinone demonstrated a highly regioselective lithiation at the C6-methyl group, followed by reaction with various electrophiles. nih.gov While this is not direct functionalization of an unsubstituted ring position, it highlights the potential for the amino group to direct metallation. For this compound, directed ortho-metallation could potentially occur at the C6 position, facilitated by the ethylamino group. Subsequent quenching with an electrophile would introduce a substituent at this position. The direct metallation of 5-bromopyrimidine (B23866) itself with lithium diisopropylamide (LDA) has been shown to yield 4-lithio-5-bromopyrimidine, which can then react with electrophiles. sigmaaldrich.com This suggests a possible, albeit competitive, pathway for the functionalization of the C4 position in this compound.

Table 2: Potential Functionalization at Unsubstituted Positions of this compound

| Position | Reaction Type | Reagents | Product Type | Reference |

| C4 | Directed Lithiation | Lithium diisopropylamide (LDA), Electrophile | 4-Substituted-5-bromo-N-ethylpyrimidin-2-amine | sigmaaldrich.com |

| C6 | Directed Lithiation | Strong base (e.g., n-BuLi), Electrophile | 6-Substituted-5-bromo-N-ethylpyrimidin-2-amine | nih.gov |

Ring-Opening and Rearrangement Pathways

The pyrimidine ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, often promoted by the presence of certain substituents.

One of the most well-known rearrangements in pyrimidine chemistry is the Dimroth rearrangement. wikipedia.org This typically involves the isomerization of N-alkylated aminopyrimidines where the exocyclic and an endocyclic nitrogen atom exchange places. wikipedia.org For this compound, a Dimroth rearrangement would be a plausible transformation, potentially leading to the formation of a 2-imino-1-ethyl-5-bromopyrimidine derivative. This type of rearrangement is often facilitated by acid or base catalysis and can be influenced by the nature of the substituents on the pyrimidine ring. nih.govnih.govresearchgate.net The reaction generally proceeds through a ring-opened intermediate. wikipedia.org

Ring-opening reactions of pyrimidines can also be induced by strong nucleophiles or photoreactions. For instance, studies on 5-bromouracil (B15302) have shown that photoreaction with primary amines can lead to the opening of the pyrimidine ring to form N-(N'-alkylcarbamoyl)-3-amino-2-bromoacrylamide derivatives. nih.gov While this occurs on a uracil (B121893) scaffold, it demonstrates the lability of the pyrimidine ring under certain energetic conditions and in the presence of nucleophiles. The high electron density of the pyrimidine ring in this compound, due to the ethylamino group, might make it less susceptible to nucleophilic attack leading to ring cleavage compared to electron-deficient pyrimidines. However, the possibility of such transformations under forcing conditions or through alternative mechanisms cannot be entirely ruled out.

Table 3: Potential Ring-Opening and Rearrangement Reactions

| Reaction Type | Conditions | Potential Product | Reference |

| Dimroth Rearrangement | Acid or Base Catalysis | 2-Imino-1-ethyl-5-bromopyrimidine derivative | nih.govwikipedia.orgnih.govresearchgate.net |

| Photochemical Ring-Opening | UV irradiation, Primary amine | Ring-opened acrylamide (B121943) derivative | nih.gov |

Spectroscopic and Structural Characterization Techniques for 5 Bromo N Ethylpyrimidin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of 5-Bromo-N-ethylpyrimidin-2-amine and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular framework.

In the ¹H NMR spectrum of a typical 2-aminopyrimidine (B69317) derivative, the aromatic protons on the pyrimidine (B1678525) ring generally appear as distinct signals in the downfield region, typically between δ 6.5 and 9.16 ppm. researchgate.net For this compound, the protons on the ethyl group would exhibit characteristic splitting patterns. The methylene (B1212753) (-CH₂-) protons would likely appear as a quartet, due to coupling with the adjacent methyl protons, while the methyl (-CH₃) protons would present as a triplet. The N-H proton of the amino group would typically appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the pyrimidine ring will have characteristic chemical shifts, with those bonded to nitrogen or bromine being significantly influenced. For instance, in a series of substituted N-benzylidine-2-aminopyrimidine compounds, the imine carbon (CH=N) was observed at approximately 166.64 ppm, while the aromatic carbons appeared in the range of 115.81-161.87 ppm. niscpr.res.in

The specific chemical shifts and coupling constants observed in the NMR spectra of this compound and its derivatives are instrumental in confirming the substitution pattern on the pyrimidine ring and the nature of the substituent groups.

Table 1: Representative ¹H NMR Spectral Data for Pyrimidine Derivatives

| Compound Type | Proton | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| 2-Aminopyrimidine Derivatives | Aromatic (ring) | 6.5 - 9.16 researchgate.net |

| N-benzylidine-2-aminopyrimidine | Imine (CH=N) | ~9.80 niscpr.res.in |

| N-benzylidine-2-aminopyrimidine | Aromatic | 6.94 - 8.80 niscpr.res.in |

Table 2: Representative ¹³C NMR Spectral Data for Pyrimidine Derivatives

| Compound Type | Carbon | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| N-benzylidine-2-aminopyrimidine | Imine (CH=N) | ~166.64 niscpr.res.in |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives. vandanapublications.comvandanapublications.com By analyzing the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of molecular bonds, a characteristic spectral fingerprint of the molecule is obtained. vandanapublications.com

For this compound, the IR spectrum would be expected to show several key absorption bands. The N-H stretching vibration of the secondary amine group typically appears in the region of 3300–3500 cm⁻¹. vandanapublications.com The C-H stretching vibrations of the ethyl group's aliphatic carbons would be observed around 2850–2950 cm⁻¹. vandanapublications.com

The pyrimidine ring itself gives rise to a series of characteristic absorptions. Aromatic C=C and C=N stretching vibrations are typically found in the 1550–1650 cm⁻¹ range. researchgate.netvandanapublications.com The C-N stretching vibrations within the ring and connecting the ethylamino group are expected between 1200–1350 cm⁻¹. vandanapublications.com The presence of the bromine substituent is indicated by a C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum.

In a study of various pyrimidine derivatives, characteristic vibration frequencies were observed at around 3250-3300 cm⁻¹ for O-H (if present), 2920-2978 cm⁻¹ for aromatic C-H, 1620-1699 cm⁻¹ for C=O (if present), 1570-1596 cm⁻¹ for C=C, and 1525-1575 cm⁻¹ for aromatic C=N. researchgate.net These established ranges provide a solid foundation for the interpretation of the IR spectrum of this compound.

Table 3: Characteristic IR Absorption Frequencies for Pyrimidine Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 vandanapublications.com |

| C-H (Aliphatic) | Stretching | 2850 - 2950 vandanapublications.com |

| C=C, C=N (Aromatic Ring) | Stretching | 1550 - 1650 researchgate.netvandanapublications.com |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. savemyexams.com In electron impact mass spectrometry (EI-MS), the molecule is ionized, leading to the formation of a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. savemyexams.com

A key feature in the mass spectrum of this compound would be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). savemyexams.com This is due to the natural isotopic abundance of bromine, which exists as a mixture of ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio. savemyexams.com

In addition to the molecular ion, the mass spectrum will display a series of fragment ions, which are formed by the breakdown of the molecular ion. libretexts.org The analysis of these fragmentation patterns can provide valuable structural information. For this compound, common fragmentation pathways could include the loss of the ethyl group (a loss of 29 mass units, corresponding to C₂H₅) or cleavage of the pyrimidine ring. libretexts.org The fragmentation of pyrimidinethione derivatives has been shown to involve the successive loss of simple functional groups followed by the decomposition of the heterocyclic ring. researchgate.netsapub.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition of the compound with high accuracy. semanticscholar.org

Table 4: Common Fragments in Mass Spectrometry

| Fragment | m/z Value |

|---|---|

| CH₃⁺ | 15 savemyexams.com |

| C₂H₅⁺ | 29 savemyexams.com |

| H₂O | 18 savemyexams.com |

| CO | 28 savemyexams.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound and its derivatives, provided that suitable single crystals can be grown. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structure of a related compound, 5-Bromo-N-methylpyrimidin-2-amine, was determined to be triclinic. nih.gov The pyrimidine ring was found to be essentially planar, with the bromine and nitrogen atoms of the methylamine (B109427) group being nearly coplanar with the ring. nih.govnih.gov The crystal structure was stabilized by intermolecular N-H···N, C-H···N, and C-H···Br hydrogen bonds, which linked the molecules into a two-dimensional network. nih.govnih.gov

Similarly, in the crystal structure of 5-bromo-2-chloropyrimidin-4-amine, pairs of N—H⋯N hydrogen bonds connect the molecules into inversion dimers, which are further connected by additional N—H⋯N hydrogen bonds to form a two-dimensional framework. researchgate.net The analysis of such non-covalent interactions is crucial for understanding the packing of molecules in the crystal lattice and can influence the physical properties of the solid.

The data obtained from X-ray crystallography, including unit cell dimensions, space group, and atomic coordinates, provide an unambiguous confirmation of the molecular structure. researchgate.netmdpi.com

Table 5: Example Crystal Data for a Brominated Pyrimidine Derivative (5-Bromo-N-methylpyrimidin-2-amine)

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₆BrN₃ nih.gov |

| Molecular Weight | 188.04 nih.gov |

| Crystal System | Triclinic nih.gov |

| Space Group | P-1 nih.gov |

| a (Å) | 3.9900 (8) nih.gov |

| b (Å) | 9.862 (2) nih.gov |

| c (Å) | 10.006 (2) nih.gov |

| α (°) | 61.57 (3) nih.gov |

| β (°) | 83.84 (3) nih.gov |

| γ (°) | 87.45 (3) nih.gov |

| Volume (ų) | 344.24 (16) nih.gov |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques, such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for the separation of this compound from reaction mixtures and impurities.

TLC is a simple, rapid, and inexpensive method used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of a sample. semanticscholar.org By spotting the sample on a TLC plate and developing it with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the components of the mixture will separate based on their different affinities for the stationary phase and the mobile phase. semanticscholar.org The separated spots can be visualized under UV light or by using a staining agent.

HPLC is a more powerful and quantitative technique for purity assessment and separation. It utilizes a high-pressure pump to pass the solvent through a column packed with a solid adsorbent material. The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. A detector at the end of the column measures the concentration of each component as it elutes, generating a chromatogram. The area of each peak in the chromatogram is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity.

Both TLC and HPLC are crucial tools in the synthesis and purification of this compound and its derivatives, ensuring that the material used for further studies is of high quality. semanticscholar.org

Computational and Theoretical Investigations of 5 Bromo N Ethylpyrimidin 2 Amine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecular systems. By calculating the electron density, DFT methods can accurately predict a molecule's geometry, energy, and various reactivity descriptors, providing a foundational understanding of its chemical nature. nih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is associated with the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.netresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating intramolecular charge transfer. nih.govresearchgate.net

For instance, in computational studies of related heterocyclic compounds, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is distributed across electron-deficient regions. The HOMO→LUMO transition, therefore, represents an internal charge transfer. researchgate.net A molecule with a small HOMO-LUMO gap is generally considered "soft," whereas a molecule with a large gap is considered "hard." mdpi.com

While specific FMO data for 5-Bromo-N-ethylpyrimidin-2-amine is not available, analysis of structurally similar compounds like 5-bromo-2-aminobenzimidazole derivatives provides insight into the typical values obtained through DFT calculations.

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Structurally Similar Compound (1d: 5-bromo-1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.69 |

| ELUMO | -1.43 |

| Energy Gap (ΔE) | 4.26 |

| Ionization Potential (I) | 5.69 |

| Electron Affinity (A) | 1.43 |

| Hardness (η) | 2.13 |

Data derived from a study on a related bromo-substituted heterocyclic compound for illustrative purposes. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to identify electron-rich and electron-poor regions.

Typically, regions with a negative electrostatic potential, colored red or yellow, are associated with high electron density (e.g., lone pairs on nitrogen or oxygen atoms) and are susceptible to electrophilic attack. researchgate.net Conversely, regions with a positive electrostatic potential, colored blue, indicate electron deficiency (e.g., around hydrogen atoms attached to heteroatoms) and are prone to nucleophilic attack. researchgate.net Green areas represent neutral potential. researchgate.net For a molecule like this compound, an MEP map would likely show negative potential around the pyrimidine (B1678525) nitrogen atoms and the bromine atom, highlighting them as potential sites for interaction with electrophiles or for hydrogen bonding. mdpi.com

Theoretical vibrational frequency analysis is performed to confirm that the optimized geometry of a molecule corresponds to a true energy minimum on the potential energy surface. These calculated frequencies can be correlated with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. nih.gov A close agreement between the calculated and observed vibrational modes helps to validate the computed molecular structure and provides a detailed assignment of the spectral bands to specific atomic motions, such as stretching, bending, and torsional modes. nih.govnih.gov

Molecular Docking and Dynamics Simulations in Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. nih.gov This method is instrumental in drug discovery for understanding binding mechanisms and predicting the affinity of a potential drug candidate. For pyrimidine derivatives, which are common scaffolds in medicinal chemistry, docking studies can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of a receptor. nih.gov

For example, studies on related 5-bromopyrimidine (B23866) derivatives have used docking to understand their inhibitory activity against specific kinases, like UNC51-like kinase 1 (ULK1). nih.gov Such analyses can reveal crucial hydrogen bonds between the pyrimidine nitrogens or the amino group and amino acid residues in the receptor's binding pocket. nih.gov While specific docking studies on this compound are not publicly documented, its structure suggests it could be investigated as a ligand for various biological targets, particularly protein kinases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net In a QSAR study, various molecular descriptors, which quantify the physicochemical properties of the molecules, are calculated. These descriptors can be electronic (e.g., EHOMO, ELUMO, dipole moment), steric, or hydrophobic (e.g., Log P). researchgate.net

By applying statistical methods like Multiple Linear Regression (MLR), a model is built that relates these descriptors to the observed activity (e.g., IC₅₀ values). researchgate.net Such models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which structural features are most important for the desired biological effect. For a series of pyrimidine derivatives, a QSAR model could help optimize the substituents on the ring to enhance a specific activity.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and laser technology. mdpi.com Computational methods, particularly DFT, are effective in predicting the NLO response of a molecule, which is primarily determined by its polarizability (α) and first-order hyperpolarizability (β). A large hyperpolarizability value is indicative of a strong NLO response. nih.gov

Organic molecules featuring an electron donor group and an electron acceptor group connected by a π-conjugated system often exhibit enhanced NLO properties. mdpi.com In this compound, the ethylamino group acts as an electron donor and the bromo-substituted pyrimidine ring acts as an electron-accepting framework. The delocalization of electrons across this system could lead to notable NLO effects. Theoretical calculations for similar donor-acceptor systems have shown that the presence of such groups can significantly increase the hyperpolarizability. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine |

| 5-Bromo-N-methylpyrimidin-2-amine |

| 2-amino-5-bromopyridine |

| 5-bromo-2-aminobenzimidazole |

| 5-bromo-1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine |

Biological and Pharmacological Research Perspectives on 5 Bromo N Ethylpyrimidin 2 Amine Analogues

Role as Kinase Inhibitors and Drug Discovery

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. Analogues of 5-bromo-N-ethylpyrimidin-2-amine have emerged as a promising scaffold for the design of potent and selective kinase inhibitors. The pyrimidine (B1678525) core can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature among many kinase inhibitors. mdpi.com

While direct research on this compound as a CDK8 II inhibitor is limited in the public domain, the broader class of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been successfully developed as potent inhibitors of Aurora kinases A and B. drugbank.com These kinases are crucial for mitotic progression, and their inhibition can lead to mitotic failure and subsequent cell death in cancer cells. drugbank.com For instance, the lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, demonstrated potent inhibition of Aurora A and B kinases with Ki values of 8.0 and 9.2 nM, respectively. drugbank.com This compound, which shares the aminopyrimidine core, has shown oral bioavailability and anticancer activity in vivo, leading to its evaluation in Phase I clinical trials. drugbank.com

Furthermore, other pyrimidine analogues have been investigated as inhibitors of various other kinases. For example, a series of novel bromo-pyrimidine analogues were designed and synthesized as potential Bcr/Abl tyrosine kinase inhibitors, with several compounds showing potent activity against the K562 human chronic myeloid leukemia cell line. researchgate.net Another study focused on the discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors, which are involved in the initiation of autophagy. nih.gov The most active compound from this series, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, effectively inhibited the proliferation of A549 non-small cell lung cancer cells and demonstrated strong inhibitory activity against ULK1 kinase. nih.gov

The table below summarizes the kinase inhibitory activity of selected pyrimidine analogues.

| Compound Class | Target Kinase(s) | Key Findings |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A, Aurora B | Potent inhibition with Ki values in the low nanomolar range; oral bioavailability and in vivo anticancer activity. drugbank.com |

| Bromo-pyrimidine analogues | Bcr/Abl tyrosine kinase | Potent cytotoxic activity against K562 leukemia cells. researchgate.net |

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives | ULK1 | Inhibition of A549 cell proliferation and strong ULK1 kinase inhibitory activity. nih.gov |

| N-(pyridin-3-yl)pyrimidin-4-amine derivatives | CDK2/cyclin A2 | Potent inhibitory activity with an IC50 of 64.42 nM for the lead compound. nih.gov |

Anticancer Activity Profiling

The potential of this compound analogues as anticancer agents has been extensively explored through various in vitro studies. These investigations have focused on evaluating their cytotoxicity against a range of cancer cell lines and elucidating their underlying molecular mechanisms of action.

Numerous studies have demonstrated the significant in vitro anticancer activity of pyrimidine derivatives. For instance, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were tested against 58 cancer cell lines from nine different panels at a concentration of 10⁻⁵ M. nih.gov Several of these compounds exhibited notable growth inhibition against various cancer cell lines. nih.gov Specifically, compound 4e was most sensitive against the CNS cancer cell line SNB-75, with a percent growth inhibition (PGI) of 41.25%. nih.gov Compound 4i showed broad activity, with the most susceptible cell lines being SNB-75 (PGI 38.94%), UO-31 (PGI 30.14%), CCRF-CEM (PGI 26.92%), EKVX (PGI 26.61%), and OVCAR-5 (PGI 23.12%). nih.gov

Another study on novel bromo-pyrimidine analogues reported their cytotoxic activity against four human cancer cell lines: HCT116 (colon), A549 (lung), K562 (chronic myeloid leukemia), and U937 (acute monocytic myeloid leukemia). researchgate.net The results, expressed as IC50 values, indicated that several compounds possessed potent activity, with some even emerging as potential lead molecules for further development. researchgate.net Similarly, the discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as ULK1 inhibitors also highlighted their ability to inhibit the proliferation of A549 cells. nih.gov

The table below presents a summary of the in vitro anticancer activity of selected pyrimidine analogues.

| Compound Series | Cancer Cell Line(s) | Key Cytotoxicity/Growth Inhibition Data |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | SNB-75 (CNS), UO-31 (Renal), CCRF-CEM (Leukemia), EKVX (NSCLC), OVCAR-5 (Ovarian) | Compound 4e: PGI of 41.25% against SNB-75. Compound 4i: PGI of 38.94% against SNB-75. nih.gov |

| Bromo-pyrimidine analogues | HCT116, A549, K562, U937 | Several compounds showed potent IC50 values against these cell lines. researchgate.net |

| N-(pyridin-3-yl)pyrimidin-4-amine derivatives | MV4-11, HT-29, MCF-7, HeLa | Compound 7l showed IC50 values of 0.83, 2.12, 3.12, and 8.61 μM, respectively. nih.gov |

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives | A549 (NSCLC) | Inhibition of cell proliferation. nih.gov |

A key mechanism through which some anticancer pyrimidine analogues exert their cytotoxic effects is the inhibition of tubulin polymerization. Tubulin is a crucial component of the cytoskeleton and is essential for cell division, making it an attractive target for cancer therapy. Molecular docking studies on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs suggested that these compounds bind to the combretastatin (B1194345) A-4 binding site of tubulin. nih.gov The binding affinities were found to be significant, ranging from -6.502 to -8.341 kcal/mol, with interactions such as hydrogen bonds and halogen bonds stabilizing the complex. nih.gov For example, the most promising compound, 4i, exhibited a binding affinity of -8.149 kcal/mol and formed a hydrogen bond with the Asn258 residue of tubulin. nih.gov

In addition to tubulin inhibition, other mechanisms of action have been identified for different pyrimidine analogues. For instance, the N-(pyridin-3-yl)pyrimidin-4-amine derivatives were found to induce cell cycle arrest and apoptosis in HeLa cells in a concentration-dependent manner. nih.gov The lead compound from this series also demonstrated potent inhibition of CDK2/cyclin A2, providing a clear molecular basis for its anticancer effects. nih.gov Similarly, the 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives were shown to induce apoptosis while simultaneously blocking autophagy, a cellular process that can promote cancer cell survival. nih.gov

Antimicrobial and Antiviral Potency

The versatile pyrimidine scaffold has also been explored for the development of agents to combat infectious diseases. Analogues of this compound have shown promise as both antibacterial and antiviral agents.

The search for new antibiotics is critical in the face of rising antimicrobial resistance. Pyrimidine derivatives have demonstrated encouraging antibacterial activity against a variety of pathogens, including drug-resistant strains. In a study evaluating pyrimidin-2-ol/thiol/amine analogues, several compounds showed appreciable antimicrobial activity. ijaem.net For instance, against Gram-positive bacteria, one compound displayed significant activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.87 µM/ml, while another was most potent against Bacillus subtilis with an MIC of 0.96 µM/ml. ijaem.net Against Gram-negative bacteria, different analogues were effective against Salmonella enterica, Escherichia coli, and Pseudomonas aeruginosa. ijaem.net

Another study focused on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine substituted piperazine. nih.gov These compounds exhibited antibacterial activity against several Gram-positive bacteria, including drug-sensitive and drug-resistant strains. nih.gov Notably, one compound showed an eight-fold stronger inhibitory effect than the antibiotic linezolid, with an MIC value of 0.25 µg/mL. nih.gov These compounds were also found to inhibit the formation of biofilms, which are communities of bacteria that are notoriously difficult to treat. nih.gov

The table below provides a summary of the antibacterial activity of selected pyrimidine analogues.

| Compound Series | Bacterial Strain(s) | Key Antibacterial Activity Data (MIC) |

| Pyrimidin-2-ol/thiol/amine analogues | S. aureus, B. subtilis, S. enterica, E. coli, P. aeruginosa | MIC values ranging from 0.77 to 1.55 µM/ml against various strains. ijaem.net |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria (including drug-resistant strains) | Lead compound had an MIC of 0.25 µg/mL, 8-fold more potent than linezolid. nih.gov |

| Side-chain derivatives of eurotiumide A | Methicillin-susceptible and methicillin-resistant S. aureus (MSSA & MRSA), P. gingivalis | An isopentyl derivative was the strongest antimicrobial agent against all three strains, including MRSA. nih.gov |

While direct antiviral studies on this compound are not widely published, related 5-substituted pyrimidine nucleoside analogues have shown antiviral properties. For example, 5-halo-5'-amino-2',5'-dideoxyuridine derivatives, including the 5-bromo analogue, possess antiviral activity against herpes simplex virus. nih.gov The mechanism of action for some antiviral pyrimidine nucleosides involves the inhibition of viral thymidine (B127349) kinase and DNA polymerase, crucial enzymes for viral replication. nih.gov

Antiviral Activity against Specific Pathogens

Research into the antiviral properties of 2-amino-5-bromopyrimidine (B17363) derivatives has revealed a spectrum of activity against various viral pathogens. While data specifically on this compound is limited in publicly accessible literature, studies on closely related analogues, such as 2-amino-5-bromo-4(3H)-pyrimidinones with substitutions at the C-6 position, provide valuable insights into the potential of this chemical class.

A study involving the synthesis and antiviral evaluation of a series of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones demonstrated that these compounds exhibit activity against several virus strains. nih.gov However, it was noted that the effective concentrations were often close to their cytotoxic levels, indicating a narrow therapeutic window. nih.gov The antiviral activity of these compounds is thought to be linked to their ability to induce interferon, a key component of the innate immune response to viral infections. nih.gov

One notable derivative from this series, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, has been identified as a lead candidate, exhibiting not only antiviral but also immunomodulatory and antitumor activities. nih.gov The antiviral screening of these compounds was conducted across a panel of viruses, revealing varied efficacy.

| Compound | Virus Strain | Cell Culture | Activity |

| 6-Substituted-2-amino-5-bromo-4(3H)-pyrimidinone derivatives | Various | - | Active, but often near toxicity threshold nih.gov |

| 2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone | - | - | Antiviral and immunomodulatory activity nih.gov |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

The systematic investigation of how chemical structure influences biological activity is crucial for the development of potent and selective antiviral drugs. For 2-amino-5-bromopyrimidine analogues, structure-activity relationship (SAR) studies have focused on understanding the impact of substituents at various positions on the pyrimidine ring.

In the case of the 2-amino-5-bromo-4(3H)-pyrimidinone series, the nature of the substituent at the C-6 position plays a significant role in modulating antiviral activity. nih.gov The introduction of different groups at this position allows for the exploration of how size, electronics, and lipophilicity affect the interaction with biological targets. The observation that activity is often coupled with cytotoxicity suggests that modifications aimed at separating these two effects are a key challenge for medicinal chemists working with this scaffold.

The core 2-aminopyrimidine (B69317) structure is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs for a range of diseases. researchgate.net The synthetic accessibility of this scaffold, particularly through methods like the direct substitution of 2-halopyrimidines with amines, facilitates the generation of diverse libraries for SAR studies. researchgate.net

For pyrimidine nucleoside analogues, modifications at the 5-position of the pyrimidine ring have been extensively studied. For instance, the presence of a (E)-5-(2-bromovinyl) group is a well-established determinant of potent anti-herpes virus activity. scispace.comnih.gov The conjugation of a double bond in the 5-substituent with the pyrimidine ring has been shown to enhance antiviral potency, likely due to improved affinity for viral enzymes like thymidine kinase and DNA polymerase. nih.gov While these are nucleoside analogues and differ from the non-nucleoside structure of this compound, the principles of how substituents on the pyrimidine ring influence antiviral activity can provide broader insights for the design of new derivatives.

Future SAR studies on this compound analogues will likely focus on:

Modification of the N-ethyl group: Exploring different alkyl, aryl, or functionalized substituents to probe the binding pocket of potential biological targets.

Substitution at other positions of the pyrimidine ring: Investigating the impact of various functional groups at available positions to enhance potency and reduce toxicity.

Bioisosteric replacement of the bromine atom: Substituting the bromine with other halogens or functional groups to modulate the electronic and steric properties of the molecule.

By systematically altering the chemical structure and evaluating the resulting changes in antiviral activity, researchers can delineate a clearer SAR profile, paving the way for the rational design of more effective and safer antiviral agents based on the 5-bromo-2-aminopyrimidine scaffold.

Potential Applications in Materials Science and Other Fields

Utilization as Organic Building Blocks and Ligands in Synthesis

The pyrimidine (B1678525) scaffold is a cornerstone in the development of new chemical entities, particularly in medicinal chemistry and materials science. nih.govnih.gov 5-Bromo-N-ethylpyrimidin-2-amine serves as a valuable organic building block due to the presence of multiple reactive sites that allow for precise chemical modifications.

The bromine atom at the 5-position is a key functional group for carbon-carbon bond formation through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in constructing more complex molecules by attaching different organic fragments to the pyrimidine core. The N-ethylamino group can also be modified or can direct reactions to other parts of the molecule. Furthermore, the nitrogen atoms within the pyrimidine ring and the exocyclic amino group can act as ligands, binding to metal ions to form coordination complexes. rdd.edu.iq This property is useful in catalysis and the development of novel metal-organic frameworks (MOFs).

Research on related compounds, such as 2-amino-5-bromo-4(3H)-pyrimidinone derivatives, has demonstrated the utility of the 5-bromopyrimidine (B23866) core in regioselective synthesis protocols, allowing for the introduction of diverse substituents at specific positions. nih.gov Similarly, studies on 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) show that the bromine atom and other substituents can be selectively replaced to build complex heterocyclic systems. ajol.inforesearchgate.net These examples underscore the potential of this compound as a versatile precursor for a wide array of functional molecules.

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Type of Reaction | Potential Product Class | Reference Application |

|---|---|---|---|

| C5-Br | Suzuki Coupling | 5-Aryl-N-ethylpyrimidin-2-amines | Construction of complex scaffolds |

| C5-Br | Sonogashira Coupling | 5-Alkynyl-N-ethylpyrimidin-2-amines | Synthesis of conjugated materials |

| Ring & Exocyclic Nitrogens | Metal Coordination | Pyrimidine-based metal complexes | Catalysis, MOFs rdd.edu.iq |

| -NH-Ethyl Group | Acylation / Alkylation | Further functionalized pyrimidines | Modulation of biological activity nih.gov |

Applications in Optoelectronic Materials (e.g., Chiral Dopants for Liquid Crystals, NLO Materials)

The unique electronic properties of the pyrimidine ring make its derivatives promising candidates for optoelectronic applications, including non-linear optical (NLO) materials and chiral dopants for liquid crystals.

Non-Linear Optical (NLO) Materials: NLO materials are crucial for modern technologies like optical data processing and photonics. rsc.org The effectiveness of an NLO chromophore often relies on a "push-pull" electronic structure, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system. rsc.org The pyrimidine ring is naturally π-deficient (electron-withdrawing), and when substituted with both donor and acceptor groups, it can form a highly effective push-pull molecule. rsc.orgresearchgate.net In this compound, the N-ethylamino group acts as an electron donor, while the bromine atom and the pyrimidine ring itself act as electron acceptors. This intrinsic architecture suggests its potential as an NLO material. Research on other pyrimidine derivatives has confirmed that this scaffold is ideal for creating molecules with significant NLO properties, such as third-order nonlinear susceptibility. rsc.orgresearchgate.net

Chiral Dopants for Liquid Crystals: Chiral nematic liquid crystals (N*-LCs), also known as cholesteric LCs, are created by adding a small amount of a chiral compound (a chiral dopant) to an achiral nematic liquid crystal host. mdpi.com This induces a helical structure in the liquid crystal, leading to unique optical properties, such as selective light reflection, which are utilized in reflective displays and sensors. mdpi.comgoogle.com While this compound is not itself chiral, it can be used as a building block to synthesize more complex, chiral pyrimidine derivatives. The synthesis of chiral pyrimidine-substituted cyclopropanes has been reported, demonstrating a pathway to creating chiral molecules from pyrimidine precursors. rsc.org By incorporating a chiral moiety onto the this compound scaffold, it is conceivable to produce novel chiral dopants. The structural properties of the pyrimidine core can influence the helical twisting power (HTP) and other critical parameters of the resulting liquid crystal phase.

Table 2: Potential Optoelectronic Applications

| Application Area | Relevant Structural Feature | Principle | Supporting Evidence |

|---|---|---|---|

| Non-Linear Optics (NLO) | Push-pull system (Donor: -NHEt, Acceptor: -Br, Pyrimidine ring) | Intramolecular charge transfer leads to high hyperpolarizability. | Pyrimidine cores are ideal for creating push-pull NLO materials. rsc.orgresearchgate.net |

| Chiral Dopants | Pyrimidine scaffold as a core for chiral molecules. | Introduction of a chiral center to the molecule can induce helical structures in liquid crystals. | Chiral pyrimidine derivatives have been synthesized for asymmetric reactions. rsc.org |

Role in Dye Chemistry and Pigment Development (e.g., Azo Dyes)

Azo dyes represent the largest and most versatile class of synthetic colorants, widely used in the textile, paper, and food industries. imrpress.com A key component in the synthesis of many high-performance dyes is a heterocyclic amine. This compound is a suitable candidate for this application due to its 2-amino group.

The standard synthesis of an azo dye involves a two-step process: diazotization followed by a coupling reaction. nih.gov The primary or secondary amino group on an aromatic or heterocyclic ring is converted into a highly reactive diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium. This diazonium salt is then reacted with a coupling component, which is typically an electron-rich species like a phenol, naphthol, or another amine. imrpress.comnih.gov

The 2-amino functionality of this compound can be readily diazotized to form a pyrimidine-based diazonium salt. This intermediate can then be coupled with various aromatic compounds to produce a wide range of heterocyclic azo dyes. The resulting dyes would incorporate the pyrimidine ring into their chromophore, which is known to impart desirable properties such as high color strength, good lightfastness, and brilliant shades. niscpr.res.inmdpi.com

A study on the condensation of 5-bromo-2,4-dichloro-6-alkylpyrimidines with dithizone (B143531) (an azo-containing compound) successfully produced novel pyrimido-thiadiazine dyes, demonstrating that the brominated pyrimidine core is stable and effective in dye synthesis. ajol.info This provides strong evidence for the potential of this compound to act as a precursor for a new class of azo dyes, where the bromine atom and ethyl group could be used to fine-tune the color and performance properties of the final product.

Table 3: Azo Dye Synthesis Potential

| Synthetic Step | Reagent | Intermediate/Product | Significance |

|---|---|---|---|

| Diazotization | NaNO₂, HCl (0-5 °C) | 5-Bromo-N-ethylpyrimidin-2-diazonium salt | Forms the reactive electrophile for coupling. nih.gov |

| Azo Coupling | Electron-rich compound (e.g., Naphthol, Aniline derivative) | Heterocyclic Azo Dye | Creates the final chromophore with the pyrimidine core. ajol.infoniscpr.res.in |

Future Research Directions and Unexplored Avenues for 5 Bromo N Ethylpyrimidin 2 Amine

Advanced Synthetic Methodologies and Process Intensification

The synthesis of substituted pyrimidines is a well-established field, but there remains considerable scope for improvement, particularly for specific derivatives like 5-Bromo-N-ethylpyrimidin-2-amine. nih.gov Future research should focus on moving beyond traditional batch syntheses, which often involve long reaction times and varied yields, towards more efficient, sustainable, and scalable methods. nih.gov